molecular formula C8H5BrF3N B12978910 5-Bromo-2-(trifluoromethyl)-4-vinylpyridine

5-Bromo-2-(trifluoromethyl)-4-vinylpyridine

Cat. No.: B12978910
M. Wt: 252.03 g/mol
InChI Key: ZPCWMRGHUZIMAD-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)-4-vinylpyridine is a heterocyclic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a vinyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a bromopyridine derivative with a trifluoromethylated boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(trifluoromethyl)-4-vinylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The vinyl group can participate in oxidation reactions to form epoxides or reduction reactions to form alkanes.

    Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium tert-butoxide, and solvents like DMF or THF.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation of the vinyl group can produce epoxides.

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)-4-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the design of bioactive molecules that target specific biological pathways or enzymes.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development.

    Industry: The compound’s unique chemical properties make it useful in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-2-(trifluoromethyl)-4-vinylpyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl group can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyridine: Lacks the vinyl group, making it less reactive in certain coupling reactions.

    2-Bromo-5-(trifluoromethoxy)pyridine: Contains a trifluoromethoxy group instead of a trifluoromethyl group, which can alter its electronic properties and reactivity.

    5-Trifluoromethyl-2-formylphenylboronic acid: Contains a boronic acid group, making it useful in different types of coupling reactions.

Uniqueness: 5-Bromo-2-(trifluoromethyl)-4-vinylpyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both a trifluoromethyl group and a vinyl group allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C8H5BrF3N

Molecular Weight

252.03 g/mol

IUPAC Name

5-bromo-4-ethenyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H5BrF3N/c1-2-5-3-7(8(10,11)12)13-4-6(5)9/h2-4H,1H2

InChI Key

ZPCWMRGHUZIMAD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC=C1Br)C(F)(F)F

Origin of Product

United States

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